2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane chemical structure and properties
2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane chemical structure and properties
[1]
Executive Summary
2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane (CAS: 608534-43-6 ) is a specialized organoboron reagent belonging to the class of dioxazaborocanes (often referred to as DABO boronates ).[1][2] Structurally, it is the diethanolamine (DEA) cyclic ester of 2,2-diphenylethylboronic acid.[1]
Unlike free boronic acids, which are prone to dehydration (forming boroxines) and oxidation, this compound features a transannular N→B dative bond .[1] This interaction locks the boron atom into a tetrahedral (
Chemical Structure & Bonding Analysis[1]
The defining feature of 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane is the bicyclic cage structure formed by the coordination of the nitrogen atom to the boron center.[1]
Structural Mechanics
-
Hybridization Shift: The free boronic acid contains a trigonal planar (
) boron with a vacant p-orbital, making it a Lewis acid susceptible to nucleophilic attack and oxidation.[1] In the dioxazaborocane, the nitrogen lone pair donates into this empty orbital, shifting the boron to a tetrahedral ( ) hybridization.[1] -
Transannular Bond: The N→B bond length in similar systems is typically 1.6–1.7 Å, indicating a strong dative interaction.[1] This saturation of the boron coordination sphere prevents the formation of cyclic trimers (boroxines), which are a common impurity in free boronic acids.[1]
-
Lipophilic Tail: The 2,2-diphenylethyl group (
) adds significant steric bulk and lipophilicity, influencing solubility profiles and interaction with catalytic cycles.[1]
Structural Visualization
The following diagram illustrates the equilibrium between the open (reactive) and closed (stable) forms, highlighting the N→B interaction.
Caption: Equilibrium between the transient open form and the stable, tetrahedral closed form characteristic of dioxazaborocanes.
Physicochemical Properties[1][2][3][4][5][6][7]
The formation of the dioxazaborocane adduct dramatically alters the physical properties compared to the parent boronic acid.[1]
| Property | Data / Characteristic | Significance |
| CAS Number | 608534-43-6 | Unique identifier for regulatory/search purposes.[1][3] |
| Formula | Molecular weight: ~313.2 g/mol .[1] | |
| Physical State | Crystalline Solid | Facilitates easy weighing and handling compared to waxy acids.[1] |
| Melting Point | High (>150°C est.)* | Based on analogs (e.g., phenylethyl analog MP ~137°C); extra phenyl adds lattice energy.[1] |
| Solubility | Soluble in DMSO, DMF, DCM.[1] | Poor solubility in non-polar solvents (Hexanes) aids purification by precipitation.[1] |
| Stability | Air/Moisture Stable | Can be stored on the benchtop without inert atmosphere.[1] |
| Reactivity | Latent Lewis Acid | Requires hydrolysis (in situ or ex situ) to participate in Suzuki coupling.[1] |
Synthesis & Preparation
The synthesis of 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane is a self-purifying process.[1] The reaction is driven by the formation of the stable precipitate, effectively removing impurities present in the starting boronic acid.[1]
Reaction Mechanism
[1]-
Reagents: 2,2-Diphenylethylboronic acid (crude) and Diethanolamine (DEA).[1][4]
-
Driving Force: Chelate effect and precipitation of the product.[1]
Experimental Protocol
Objective: Synthesis of 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane.
-
Dissolution: Dissolve 1.0 equiv of crude 2,2-diphenylethylboronic acid in a minimal amount of solvent (typically Dichloromethane (DCM) or Diethyl Ether).
-
Note: If the acid is very impure, Toluene may be used to allow heating.[1]
-
-
Addition: Add 1.05 equiv of Diethanolamine (DEA) dissolved in a small volume of the same solvent.
-
Precipitation: Stir the mixture at room temperature (20–25°C). The solution will typically become cloudy within minutes as the dioxazaborocane adduct precipitates.[1]
-
Optimization: If precipitation is slow, add a non-polar anti-solvent like Hexanes or Pentane.[1]
-
-
Filtration: Filter the white crystalline solid using a sintered glass funnel.
-
Washing: Wash the filter cake copiously with non-polar solvent (Hexanes) to remove unreacted DEA and non-polar impurities.[1]
-
Drying: Dry under high vacuum to remove trace solvents.[1]
Caption: Synthesis workflow showing the self-purifying nature of dioxazaborocane formation.
Applications: Suzuki-Miyaura Coupling[1][2][9]
This compound acts as a slow-release surrogate for the boronic acid in cross-coupling reactions.[1] It is particularly useful when the free boronic acid is unstable or difficult to handle.[1]
Mechanism of Activation
The tetrahedral boron in the dioxazaborocane is coordinatively saturated and cannot undergo transmetallation directly.[1] It must first hydrolyze to the boronate anion.[1]
-
Base-Promoted Hydrolysis: Under the basic conditions of Suzuki coupling (e.g.,
, ), the equilibrium shifts.[1] The hydroxide ion attacks the boron or deprotonates the ammonium (if protonated), opening the ring and releasing the active boronate species.[1]
Cross-Coupling Protocol
Standard Conditions:
-
Charge: Aryl halide (1.0 equiv), Dioxazaborocane (1.1–1.2 equiv), Palladium catalyst (e.g.,
, 1-5 mol%).[1] -
Solvent: Degassed mixture of organic solvent and water (e.g., THF/Water 4:1 or Dioxane/Water 4:1).[1]
-
Critical: Water is essential to facilitate the hydrolysis of the DEA ester.[1]
-
-
Base: Add inorganic base (e.g.,
or , 2-3 equiv).[1] -
Reaction: Heat to 60–80°C under inert atmosphere (
or Ar). -
Workup: Standard extraction.
Caption: Activation pathway of DABO boronates in Suzuki-Miyaura cross-coupling reactions.
References
-
BenchChem. "2-Butyl-1,3,6,2-dioxazaborocane - Factors Influencing Aqueous Stability." BenchChem Technical Library. Link[1]
-
Organic Syntheses. "Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." Org.[1][5][6] Synth. 2019, 96, 277-299.[1][6] Link[1][6]
-
ResearchGate. "Dioxazaborocanes: Old Adducts, New Tricks."[1] ResearchGate Publication. Link
-
National Institutes of Health (NIH). "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions."[1] PubMed Central.[1] Link
-
LabChem. "2,2-Diphenylethylboronic acid diethanolamine ester, 97% - Product Specification." LabChem Catalog. Link
